Methyl 2-bromo-5-cyanobenzoate
Overview
Description
Methyl 2-bromo-5-cyanobenzoate is an organic compound with the molecular formula C₉H₆BrNO₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and cyano groups, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-cyanobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 5-cyanobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids in the presence of a base (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 2-amino-5-cyanobenzoate.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-5-cyanobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: As a building block for the development of potential drug candidates.
Material Science: In the preparation of functional materials and polymers.
Chemical Biology: For the synthesis of bioactive molecules and probes.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-cyanobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups .
Comparison with Similar Compounds
Methyl 5-bromo-2-cyanobenzoate: Similar structure but with different substitution pattern.
Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of a cyano group.
Methyl 2-bromo-5-nitrobenzoate: Contains a nitro group instead of a cyano group.
Uniqueness: Methyl 2-bromo-5-cyanobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and cyano groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-bromo-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILKGSBMCDUFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650131 | |
Record name | Methyl 2-bromo-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-03-3 | |
Record name | Benzoic acid, 2-bromo-5-cyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromo-5-cyanobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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